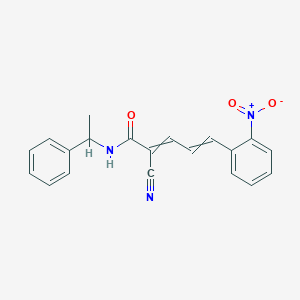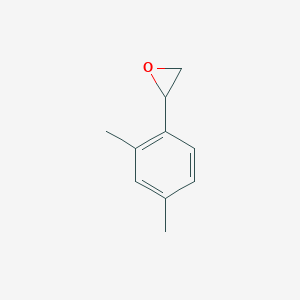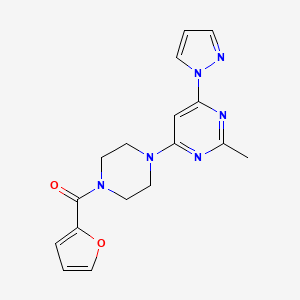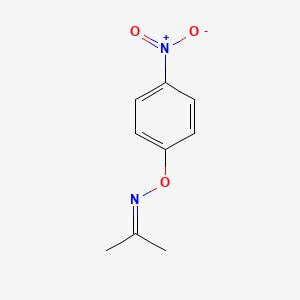![molecular formula C23H21N5O B2860194 2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921074-40-0](/img/structure/B2860194.png)
2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-([1,1’-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide” is a complex organic molecule. It contains a biphenyl group, a tolyl group, a tetrazol group, and an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, we can infer potential synthesis routes based on its functional groups. Amides can be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The tolyl group can be introduced into compounds via Williamson etherification or C-C coupling reactions .Molecular Structure Analysis
The molecule contains a biphenyl group, which is two benzene rings connected by a single bond. It also has a tolyl group, which is a methyl group attached to a benzene ring . The tetrazol group is a five-membered ring containing four nitrogen atoms and one carbon atom. The amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .Chemical Reactions Analysis
Amides can undergo various reactions, including hydrolysis under acidic or basic conditions and reduction to amines . The tolyl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of the compound in water would depend on the overall polarity and size of the molecule.Scientific Research Applications
1. Antioxidant Activity
Derivatives of pyrazole-acetamide, which are structurally related to the compound , have been investigated for their antioxidant properties. A study found that such compounds exhibit significant antioxidant activity when assessed through various in-vitro methods like DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
2. Structural Applications in Coordination Complexes
The same study by Chkirate et al. also explored the role of pyrazole-acetamide derivatives in forming coordination complexes with metals like Co(II) and Cu(II). These complexes were characterized by various spectroscopic methods and crystallography, revealing their potential for application in material science (Chkirate et al., 2019).
3. Anti-Cancer Properties
Compounds structurally similar to 2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide have been examined for their potential as anticancer agents. For instance, 5-methyl-4-phenyl thiazole derivatives showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
4. Application in Antifungal Agents
2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives were studied for their antifungal properties, showing significant activity against Candida species. These findings are relevant for developing new antifungal medications (Altındağ et al., 2017).
5. Applications in Synthesis of Optically Active Compounds
Research on the synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones, which involve acetamide derivatives, indicates potential applications in the field of stereochemistry and pharmaceuticals (Katritzky et al., 2002).
properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-17-7-13-21(14-8-17)28-22(25-26-27-28)16-24-23(29)15-18-9-11-20(12-10-18)19-5-3-2-4-6-19/h2-14H,15-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEJCFCDIUSKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)


![1-[4-(3,4-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2860119.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2860122.png)

![2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2860125.png)
![1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2860128.png)


